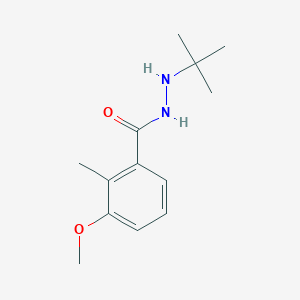
(3S)-3-Fluoro-3-methylpyrrolidine
Descripción general
Descripción
(3S)-3-Fluoro-3-methylpyrrolidine, also known as 3-F-3-Me-Pyrrolidine, is a chemical compound that has gained attention in the scientific research community due to its unique properties and potential applications. This compound is a pyrrolidine derivative that contains a fluorine atom and a methyl group, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Fluoro-3-methylpyrrolidine is not fully understood, but it is believed to act as an agonist or antagonist at various receptors in the brain and nervous system. This compound may also affect the release and uptake of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin release and uptake, as well as the inhibition of acetylcholinesterase activity. This compound may also have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S)-3-Fluoro-3-methylpyrrolidine in lab experiments is its unique properties, which make it a valuable tool for studying various biochemical and physiological processes. However, one limitation of this compound is its potential toxicity, and caution should be taken when handling and using it in experiments.
Direcciones Futuras
There are many potential future directions for the use of (3S)-3-Fluoro-3-methylpyrrolidine in scientific research. One area of interest is the investigation of its potential as a treatment for neurodegenerative diseases. This compound may also have applications in the development of new drugs and therapies for various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and nervous system.
Aplicaciones Científicas De Investigación
(3S)-3-Fluoro-3-methylpyrrolidine has been used in various scientific research applications, including the study of neurotransmitter release and uptake, as well as the investigation of the mechanism of action of certain drugs. This compound has also been used in the development of new drugs and therapies for various medical conditions.
Propiedades
IUPAC Name |
(3S)-3-fluoro-3-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPCSXSRDTDMC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)









![(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323335.png)

![(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B3323361.png)